(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
Description
The compound (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a structurally complex molecule featuring a piperidine ring substituted with a 3-chloropyridinyloxy group and a methanone-linked 1-methyl-3-(thiophen-2-yl)-1H-pyrazole moiety. This hybrid architecture combines pharmacophoric elements from pyridine, piperidine, and thiophene-based systems, which are commonly associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-23-16(10-15(22-23)18-5-3-9-27-18)19(25)24-8-2-4-13(12-24)26-17-6-7-21-11-14(17)20/h3,5-7,9-11,13H,2,4,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCULKAWZHHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. It can be prepared via the following steps:
Formation of 3-chloropyridine-4-ol: : Starting with 3-chloropyridine, a hydroxylation reaction using an appropriate oxidizing agent to introduce a hydroxyl group.
Etherification: : The hydroxyl group on the 3-chloropyridine-4-ol is reacted with piperidin-1-ylmethanol under basic conditions to form the (3-chloropyridin-4-yl)oxy)piperidine intermediate.
Formation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: : This involves the reaction of thiophene-2-carboxaldehyde with hydrazine, followed by methylation.
Coupling Reaction: : The final step involves coupling the (3-chloropyridin-4-yl)oxy)piperidine intermediate with 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine using suitable coupling reagents like EDCI and HOBt in an appropriate solvent, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production might scale up the synthesis by optimizing reaction conditions such as temperature, pressure, solvent, and catalyst concentrations. Continuous flow chemistry and automated synthesis techniques can also be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone can undergo various chemical reactions:
Oxidation: : It can be oxidized at the piperidine or pyrazole rings under specific conditions to form corresponding N-oxides or oxides.
Reduction: : The compound can be reduced at various positions depending on the reducing agents used.
Substitution: : Particularly on the chloropyridinyl and pyrazole rings, electrophilic or nucleophilic substitutions can occur.
Common Reagents and Conditions
Oxidation: : H₂O₂, m-CPBA under mild acidic conditions.
Reduction: : LiAlH₄ or NaBH₄ in dry ether.
Substitution: : Nucleophiles like amines, thiols in polar solvents at room temperature or slightly elevated temperatures.
Major Products
Oxidation: : Formation of N-oxides or sulfoxides.
Reduction: : Corresponding amines or hydroxyl derivatives.
Substitution: : Derivatives with varied functional groups replacing chlorine or hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry
This compound has gained attention for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that the compound could lead to the development of new anticancer agents .
Antitubercular Properties
The compound's design aligns with the characteristics of known antitubercular agents. A study focused on synthesizing novel derivatives showed that certain structural modifications led to enhanced activity against Mycobacterium tuberculosis. This highlights the potential for this compound to be explored as a part of new treatments for tuberculosis.
Biological Research
In biological studies, the compound serves as a valuable tool for investigating cellular processes and molecular interactions.
Ligand Development
Due to its ability to bind selectively to certain proteins, the compound can be utilized as a ligand in biochemical assays. This application is crucial for studying protein-ligand interactions and understanding signaling pathways within cells.
Cellular Mechanism Studies
The compound's unique structure allows researchers to probe various cellular mechanisms, including those involved in neurodegenerative diseases. By modifying the compound and observing its effects on cellular pathways, researchers can gain insights into disease mechanisms and identify potential therapeutic targets .
Material Science
The stability and reactivity of (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone make it suitable for applications in material science.
Synthesis of Specialty Chemicals
This compound can serve as a building block in the synthesis of more complex organic molecules. Its chemical properties facilitate its use in creating specialty chemicals that find applications in various industrial processes .
Data Table: Summary of Applications
Mechanism of Action
The exact mechanism of action depends on its application but generally involves:
Molecular Targets and Pathways: : It may bind to active sites of enzymes, interfering with their function. This binding could involve hydrogen bonding, van der Waals interactions, and hydrophobic effects.
Pathways: : In biological systems, it could modulate signaling pathways by inhibiting or activating specific proteins or receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural motifs with several classes of heterocyclic molecules documented in the evidence:
Functional and Pharmacological Insights
- Thiophene vs. Thiazolidinone Systems: The thiophene moiety in the target compound may enhance π-π stacking interactions in receptor binding compared to thiazolidinone derivatives (e.g., ), which are often associated with anti-inflammatory or antimicrobial activity.
- Chloropyridine vs. Trifluoromethylpyridine : The 3-chloropyridine group in the target compound differs from the 3-trifluoromethylpyridine in , which likely alters electronic properties and metabolic stability. Chlorine substituents typically increase lipophilicity, while trifluoromethyl groups enhance electronegativity and resistance to oxidative metabolism.
- Piperidine vs. Pyridazinone Scaffolds: Piperidine rings (target compound) offer conformational flexibility, whereas pyridazinone systems (e.g., ) are rigid and may favor selective kinase inhibition.
Physicochemical Properties
Hypothetical comparisons based on structural analogs:
*Estimated based on molecular formula.
Research Findings and Limitations
- Biological Activity Gaps: While pyridazinone derivatives () show kinase inhibitory activity, the target compound’s thiophene-pyrazole core lacks direct empirical data.
- SAR Hypotheses : The 3-chloropyridinyloxy group may enhance blood-brain barrier penetration compared to bulkier substituents in or , but this remains untested.
Biological Activity
The compound (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structure incorporates various functional groups, including a chloropyridine, piperidine, pyrazole, and thiophene moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.9 g/mol. The structural components suggest various interactions with biological targets, particularly due to the presence of nitrogen-containing rings and electron-donating groups that may enhance receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperidine and pyrazole rings are known for their roles in modulating neurotransmitter systems, while the chloropyridine group may enhance the compound's affinity for certain biological targets. The proposed mechanisms include:
- Receptor Binding : Potential interactions with neurotransmitter receptors such as serotonin and dopamine receptors.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in signaling pathways related to cancer and inflammation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this one have demonstrated significant inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). In vitro assays indicate that these compounds can induce apoptosis and cell cycle arrest at specific phases, suggesting their utility in cancer therapy .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This compound's structural features may contribute to its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Some studies have reported that related compounds possess antimicrobial properties against various bacterial strains. The presence of the thiophene ring may enhance this activity, providing a dual action against both cancerous cells and pathogens .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step routes:
- Step 1 : Formation of the piperidine intermediate via nucleophilic substitution between 3-chloropyridin-4-ol and a piperidine derivative under basic conditions (e.g., NaH or K₂CO₃) .
- Step 2 : Coupling with the pyrazole-thiophene moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic acyl substitution .
- Critical Parameters : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridine-piperidine and pyrazole-thiophene linkages .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated for analogous pyrazole-thiophene methanones .
Intermediate Research Questions
Q. What functional groups are reactive in this compound, and how do they influence derivatization?
- Methodological Answer :
- Reactive Sites :
- Chloropyridine : Susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Piperidine Oxygen : Participates in hydrogen bonding, affecting solubility and target interactions .
- Thiophene : Undergoes electrophilic substitution (e.g., bromination) for further functionalization .
- Derivatization Strategy : Use protecting groups (e.g., Boc for piperidine) to isolate reaction sites .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability :
- Acidic Conditions (pH < 3) : Hydrolysis of the methanone group occurs, monitored via HPLC .
- Basic Conditions (pH > 10) : Piperidine ring may undergo ring-opening; stabilize with buffered solutions .
- Thermal Stability : Decomposition above 150°C (TGA analysis); store at −20°C under inert atmosphere .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., dimerization)?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
- Flow Chemistry : Enhances mixing efficiency for exothermic steps (e.g., coupling reactions) .
- Side Reaction Mitigation : Add radical inhibitors (e.g., BHT) during palladium-catalyzed steps to prevent homocoupling .
Q. What strategies resolve contradictions in reported biological activity data across similar compounds?
- Methodological Answer :
- Comparative SAR Analysis : Map activity trends using analogs with substituted pyridines/thiophenes (e.g., fluorinated vs. chlorinated variants) .
- Target Engagement Assays : Use surface plasmon resonance (SPR) to quantify binding affinity discrepancies (e.g., Ki values for kinase inhibitors) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259391) to identify assay-specific artifacts .
Q. How to design a robust assay to evaluate its enzyme inhibition mechanism?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanism elucidation .
- Molecular Docking : Align with crystal structures of target enzymes (e.g., PDB 3ERT) to predict binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
